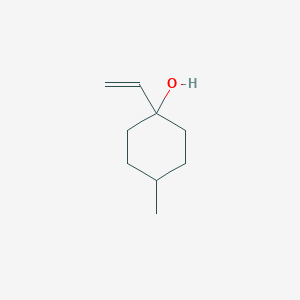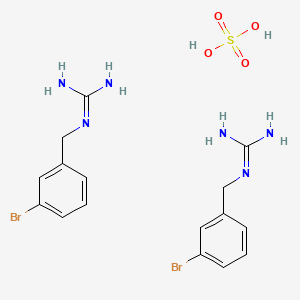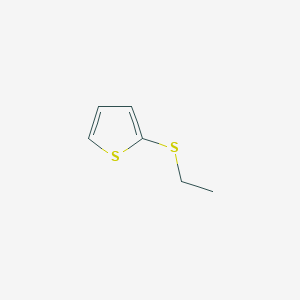![molecular formula C10H5ClF3N B13913438 2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroacetonitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The acrylonitrile moiety can participate in Michael addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while Michael addition reactions can produce various adducts .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential anti-cancer properties. Studies have shown that derivatives of phenylacrylonitrile can exhibit anti-tumor activity against certain cancer cell lines .
Industry
In the industrial sector, (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile is used in the production of advanced materials, including photoresponsive materials and organic semiconductors .
Mecanismo De Acción
The mechanism of action of (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be mediated through the inhibition of certain enzymes or signaling pathways involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenylacrylonitrile derivatives such as (Z)-3-Amino-3-(4-(trifluoromethyl)phenyl)acrylonitrile and 2,5-difluoro-1,4-phenylene-bis{2-[4-(trifluoromethyl)phenyl]acrylonitrile} .
Uniqueness
The presence of both chloro and trifluoromethyl groups enhances its versatility in synthetic chemistry and its potential biological activity .
Propiedades
Fórmula molecular |
C10H5ClF3N |
|---|---|
Peso molecular |
231.60 g/mol |
Nombre IUPAC |
(Z)-3-chloro-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C10H5ClF3N/c11-9(5-6-15)7-1-3-8(4-2-7)10(12,13)14/h1-5H/b9-5- |
Clave InChI |
DWTZOWRABVMDRE-UITAMQMPSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=C/C#N)/Cl)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C(=CC#N)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913375.png)

![(R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13913383.png)


![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)




